molecular formula C14H20N2O2 B3185318 Methyl 3-((3-methylpiperazin-1-yl)methyl)benzoate CAS No. 1131622-68-8

Methyl 3-((3-methylpiperazin-1-yl)methyl)benzoate

Cat. No. B3185318
CAS RN: 1131622-68-8
M. Wt: 248.32 g/mol
InChI Key: VNLCTQUZDSXQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-((3-methylpiperazin-1-yl)methyl)benzoate” is a chemical compound with the molecular formula C14H20N2O2 . It is also known by other names such as “3-[(3-methyl-1-piperazinyl)methyl]benzoic acid methyl ester” and "Benzoic acid, 3-[(3-methyl-1-piperazinyl)methyl]-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 3-((3-methylpiperazin-1-yl)methyl)benzoate” consists of a benzoate group attached to a methylpiperazine group . The exact InChI code for this compound is not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 3-((3-methylpiperazin-1-yl)methyl)benzoate” has a molecular weight of 248.32 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

properties

CAS RN

1131622-68-8

Product Name

Methyl 3-((3-methylpiperazin-1-yl)methyl)benzoate

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 3-[(3-methylpiperazin-1-yl)methyl]benzoate

InChI

InChI=1S/C14H20N2O2/c1-11-9-16(7-6-15-11)10-12-4-3-5-13(8-12)14(17)18-2/h3-5,8,11,15H,6-7,9-10H2,1-2H3

InChI Key

VNLCTQUZDSXQHN-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)CC2=CC(=CC=C2)C(=O)OC

Canonical SMILES

CC1CN(CCN1)CC2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

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